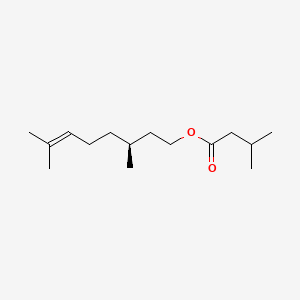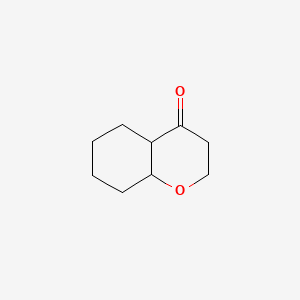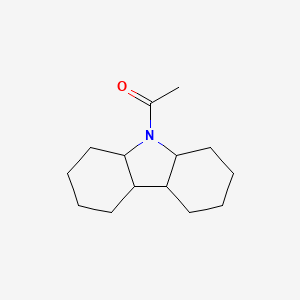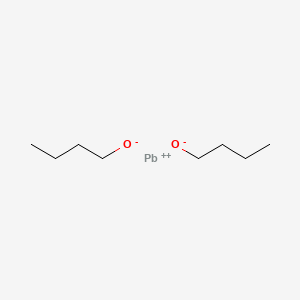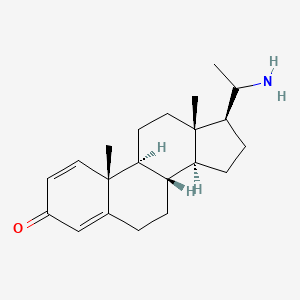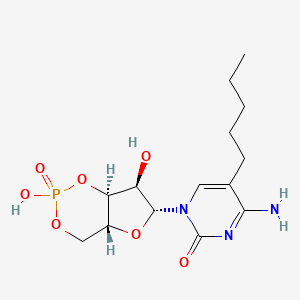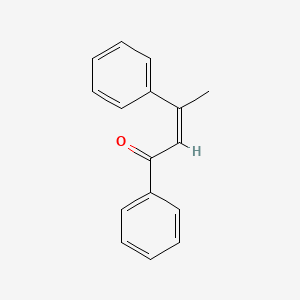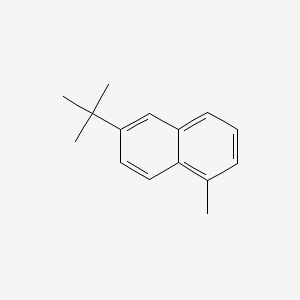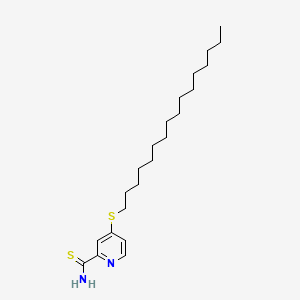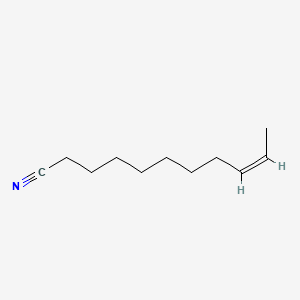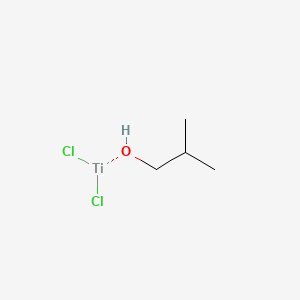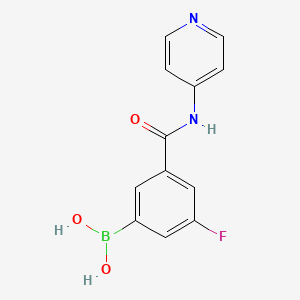
3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid: is a boronic acid derivative with a unique structure that includes a fluorine atom, a pyridylcarbamoyl group, and a boronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 4-aminopyridine.
Formation of Intermediate: The 3-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amide Formation: The acid chloride is then reacted with 4-aminopyridine to form the amide intermediate.
Boronic Acid Introduction:
Industrial Production Methods:
化学反応の分析
Types of Reactions: 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The carbonyl group in the pyridylcarbamoyl moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-hydroxy-5-(4-pyridylcarbamoyl)benzeneboronic acid.
Reduction: Formation of 3-fluoro-5-(4-pyridylamino)benzeneboronic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the formation of C-C and C-N bonds.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid depends on its specific application. In general, the boronic acid group can interact with various molecular targets, such as enzymes or receptors, through the formation of reversible covalent bonds. The pyridylcarbamoyl group can enhance binding affinity and specificity by interacting with complementary sites on the target molecule.
類似化合物との比較
- 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 3-Fluoro-4-methoxycarbonylphenylboronic acid
Comparison:
- Structural Differences: The position of the pyridylcarbamoyl group and other substituents can significantly impact the compound’s reactivity and binding properties.
- Unique Features: 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid’s unique combination of a fluorine atom, pyridylcarbamoyl group, and boronic acid moiety makes it distinct from other similar compounds, potentially offering unique reactivity and binding characteristics.
特性
分子式 |
C12H10BFN2O3 |
|---|---|
分子量 |
260.03 g/mol |
IUPAC名 |
[3-fluoro-5-(pyridin-4-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-10-6-8(5-9(7-10)13(18)19)12(17)16-11-1-3-15-4-2-11/h1-7,18-19H,(H,15,16,17) |
InChIキー |
JLFUQZXAJMWGIO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=NC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


